molecular formula C27H32N2O4S2 B11504377 N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No.: B11504377
M. Wt: 512.7 g/mol
InChI Key: MLPBBMYONSSEKN-UHFFFAOYSA-N
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Description

N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes nitro, phenylsulfanyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the phenylsulfanyl group through a substitution reaction. The final step involves the sulfonation of the aromatic ring to form the sulfonamide group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the phenylsulfanyl group results in a sulfone derivative.

Scientific Research Applications

N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can modulate the compound’s binding affinity to target proteins, while the sulfonamide group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitro-5-phenylsulfanyl-phenyl)-2-o-tolyloxy-acetamide
  • N-(3-nitro-phenyl)-2-phenylsulfanyl-acetamide

Uniqueness

N-[3-nitro-5-(phenylsulfanyl)phenyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H32N2O4S2

Molecular Weight

512.7 g/mol

IUPAC Name

N-(3-nitro-5-phenylsulfanylphenyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H32N2O4S2/c1-17(2)20-12-25(18(3)4)27(26(13-20)19(5)6)35(32,33)28-21-14-22(29(30)31)16-24(15-21)34-23-10-8-7-9-11-23/h7-19,28H,1-6H3

InChI Key

MLPBBMYONSSEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])C(C)C

Origin of Product

United States

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